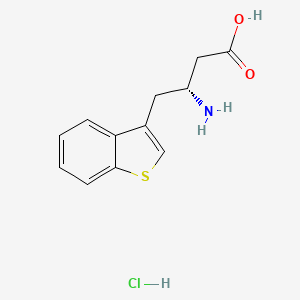

(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride

Description

(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride (CAS: 269398-95-0) is a chiral amino acid derivative featuring a benzo[b]thiophene (benzothienyl) substituent at the 4-position of the butanoic acid backbone. Its molecular formula is C₁₂H₁₃NO₂S·HCl, with a molecular weight of 271.76 g/mol .

Properties

IUPAC Name |

(3R)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZKGWWYBOKXAS-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661581 | |

| Record name | (3R)-3-Amino-4-(1-benzothiophen-3-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331847-10-0, 269398-95-0 | |

| Record name | Benzo[b]thiophene-3-butanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(1-benzothiophen-3-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride typically involves the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Attachment to the Butanoic Acid Backbone: The benzothiophene ring is then attached to a butanoic acid derivative through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable amination reactions.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the butanoic acid backbone, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Amino Acids: From nucleophilic substitution reactions.

Scientific Research Applications

®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: The compound is used in studies investigating the role of sulfur-containing heterocycles in biological systems.

Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which ®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The amino acid backbone allows the compound to be incorporated into peptides or proteins, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The primary distinction lies in the aromatic substituent at the 4-position of the butanoic acid chain:

| Compound Name | CAS No. | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|---|

| Target Compound | 269398-95-0 | C₁₂H₁₃NO₂S·HCl | 3-Benzothienyl | 271.76 | Heterocyclic aromatic group |

| (R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl | 269726-85-4 | C₁₁H₁₃ClN₂O₂ | 4-Cyanophenyl | 240.69 | Electron-withdrawing cyano group |

| (R)-4-Amino-3-phenylbutyric acid HCl | 52992-48-0 | C₁₀H₁₂ClNO₂ | Phenyl | 213.66 (calculated) | Simple phenyl group |

| (R)-3-Amino-4-(2-methylphenyl)butanoic acid HCl | 331846-92-5 | C₁₁H₁₆ClNO₂ | 2-Methylphenyl | 229.70 | Electron-donating methyl group |

| (R)-3-Amino-4-(2-thienyl)butanoic acid HCl | 269726-88-7 | C₈H₁₁NO₂S·HCl | 2-Thienyl | 221.70 | Smaller heterocyclic thiophene group |

Physicochemical Implications

- Electronic Effects: The 4-cyanophenyl analogue (CAS: 269726-85-4) introduces an electron-withdrawing cyano group, which may reduce electron density and alter binding interactions compared to the electron-rich benzothienyl group . Methylphenyl derivatives (e.g., 2-methylphenyl, CAS: 331846-92-5) have electron-donating methyl groups, which could stabilize positive charges in the amino acid backbone .

Research and Application Considerations

- Peptide Engineering : The hydrochloride salt form enhances aqueous solubility, making the compound suitable for solid-phase peptide synthesis .

- Comparative Studies : Substituting benzothienyl with smaller groups (e.g., thienyl or methylphenyl) could help balance lipophilicity and solubility for drug development .

Biological Activity

(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores its mechanisms of action, pharmacokinetics, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅N₁O₂S

- Molecular Weight : 271.76 g/mol

- Chiral Configuration : The compound exists as an enantiomer, with the (R)-configuration being biologically active.

This compound acts primarily as a peptidomimetic , which inhibits mitochondrial translation by binding to the ribosome similarly to natural amino acids. This inhibition affects protein synthesis within mitochondria, leading to various cellular effects.

Target Interaction

- Target : Mitochondrial ribosomes

- Effect : Inhibition of mitochondrial translation

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : High gastrointestinal absorption

- Blood-Brain Barrier : Non-permeable, limiting central nervous system effects

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been studied for its potential in treating neurological disorders due to its ability to modulate mitochondrial function and reduce oxidative stress in neuronal cells.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models, suggesting its utility in conditions characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride | Enantiomer of (R) | Different activity profile |

| 3-Amino-4-(2-benzothienyl)butanoic acid hydrochloride | Structural isomer | Variations in reactivity |

| 3-Amino-4-(3-benzofuranyl)butanoic acid hydrochloride | Benzofuran moiety instead of benzothiophene | Similar but distinct properties |

Case Studies and Experimental Findings

-

Neuroprotective Study :

- In vitro studies showed that this compound reduced neuronal cell death induced by oxidative stress.

- The compound exhibited a dose-dependent protective effect against glutamate-induced toxicity in cultured neurons.

-

Anti-inflammatory Study :

- Animal models of arthritis demonstrated reduced inflammation and joint swelling following administration of this compound.

- Mechanistic studies indicated downregulation of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via chiral auxiliary-assisted strategies or enantioselective catalysis. For example, Boc-protected intermediates (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid) are often used to preserve stereochemical integrity during coupling reactions . Chiral HPLC or polarimetry ([α]D = +13.5° to +17.5°) is critical for verifying enantiomeric purity post-synthesis .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural identity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H/13C) to confirm the benzothienyl moiety and chiral center.

- Mass spectrometry (HRMS or LC-MS) to validate molecular weight (e.g., ~250–333 g/mol for related analogs) .

- HPLC with UV/fluorescence detection for purity assessment (≥95% by area normalization) .

Q. How should researchers assess the purity of this compound, and what storage conditions prevent degradation?

- Methodological Answer : Purity is typically quantified via reversed-phase HPLC using a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile). Store the hydrochloride salt at 2–8°C under desiccation to avoid hygroscopic degradation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported enantiomeric excess (EE) values for this compound?

- Methodological Answer : Discrepancies in EE (e.g., ≥99% vs. 95%) may arise from differences in chiral column selection or mobile phase composition. Validate results using orthogonal methods:

- Chiral derivatization (e.g., Marfey’s reagent) followed by LC-MS .

- Circular dichroism (CD) to correlate optical activity with configuration .

Q. How does the stability of this compound vary under physiological conditions (e.g., pH, temperature) in in vitro assays?

- Methodological Answer : Conduct accelerated stability studies:

- Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare with baseline purity .

- For temperature sensitivity, perform thermal gravimetric analysis (TGA) to identify decomposition points.

Q. What in vitro biological activity assays are relevant for this compound, and how are they optimized?

- Methodological Answer : Given structural similarity to Sitagliptin impurities (e.g., dipeptidyl peptidase-4 inhibitors), design assays such as:

- Enzyme inhibition assays (IC50 determination) using fluorogenic substrates .

- Cellular uptake studies in HEK-293 or Caco-2 cells, with LC-MS quantification of intracellular concentrations .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Variations in melting points (e.g., 165–170°C vs. 200–203°C) may stem from polymorphic forms or residual solvents. Characterize batches via:

- Differential scanning calorimetry (DSC) to identify polymorphs.

- X-ray powder diffraction (XRPD) to confirm crystallinity .

Q. What is the role of the (R)-configuration in this compound’s biological activity, and how is stereochemical assignment validated?

- Methodological Answer : The (R)-configuration is critical for binding to chiral targets (e.g., enzymes or receptors). Validate using:

- Single-crystal X-ray diffraction for absolute configuration.

- Vibrational circular dichroism (VCD) to correlate experimental and computed spectra .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies (e.g., in PBS vs. DMSO) may arise from protonation states. Perform pH-dependent solubility profiling:

- Measure solubility in buffers ranging from pH 1–10 using shake-flask or nephelometry methods .

- Compare with computational predictions (e.g., logP via ChemAxon).

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | ~250–333 g/mol (varies by analog) | |

| Enantiomeric Excess (EE) | ≥99% (HPLC) | |

| Storage Stability | 2–8°C, desiccated | |

| Melting Point Range | 165–203°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.